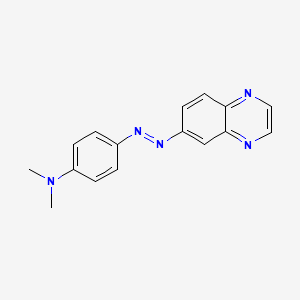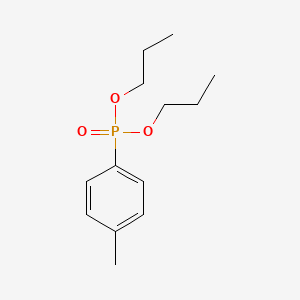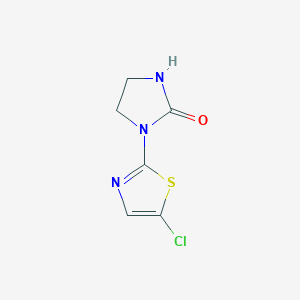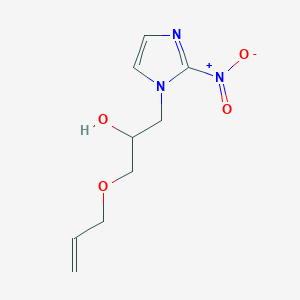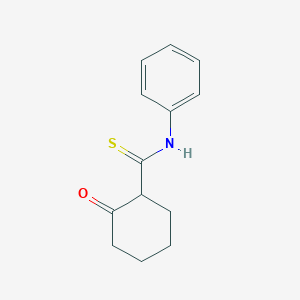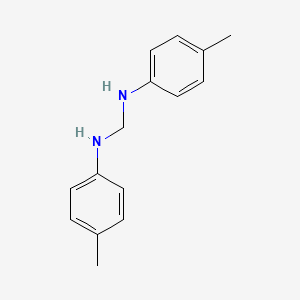
Arsonium, tetraphenyl-, cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsonium, tetraphenyl-, cyanide is an organoarsenic compound with the chemical formula (C₆H₅)₄AsCN. This compound is characterized by the presence of a central arsenic atom bonded to four phenyl groups and a cyanide group. It is a white solid that is soluble in polar organic solvents and is often used in various chemical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Arsonium, tetraphenyl-, cyanide can be synthesized through the reaction of tetraphenylarsonium chloride with sodium cyanide. The reaction typically occurs in an organic solvent such as methanol or ethanol under reflux conditions. The general reaction is as follows:
(C6H5)4AsCl+NaCN→(C6H5)4AsCN+NaCl
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation methods. The process involves the careful handling of reagents and solvents to ensure the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Arsonium, tetraphenyl-, cyanide undergoes various chemical reactions, including:
Substitution Reactions: The cyanide group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles. Reactions are typically carried out in polar organic solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various arsonium derivatives, while oxidation reactions can produce arsonium oxides.
Aplicaciones Científicas De Investigación
Arsonium, tetraphenyl-, cyanide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organoarsenic compounds and in studies involving ion-pairing and solvation.
Biology: The compound is used in biochemical studies to investigate the interactions of arsenic-containing compounds with biological molecules.
Medicine: Research into the potential therapeutic applications of organoarsenic compounds includes studies on their anticancer properties.
Industry: It is used in the development of materials and processes that require the unique properties of organoarsenic compounds.
Mecanismo De Acción
The mechanism of action of arsonium, tetraphenyl-, cyanide involves its interaction with various molecular targets. The cyanide group can inhibit cytochrome oxidase, leading to decreased cellular respiration and energy production. This mechanism is similar to other cyanide-containing compounds, where the inhibition of cytochrome oxidase disrupts the electron transport chain in mitochondria.
Comparación Con Compuestos Similares
Similar Compounds
Tetraphenylarsonium chloride: Similar in structure but contains a chloride group instead of a cyanide group.
Tetraphenylphosphonium chloride: Contains a phosphorus atom instead of arsenic.
Tetrabutylammonium chloride: Contains a nitrogen atom and butyl groups instead of phenyl groups.
Uniqueness
Arsonium, tetraphenyl-, cyanide is unique due to the presence of both the arsenic atom and the cyanide group. This combination imparts distinct chemical and biological properties that are not observed in similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research.
Propiedades
Número CAS |
21154-65-4 |
|---|---|
Fórmula molecular |
C25H20AsN |
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
tetraphenylarsanium;cyanide |
InChI |
InChI=1S/C24H20As.CN/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-2/h1-20H;/q+1;-1 |
Clave InChI |
AEKBHUCQFANRAA-UHFFFAOYSA-N |
SMILES canónico |
[C-]#N.C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


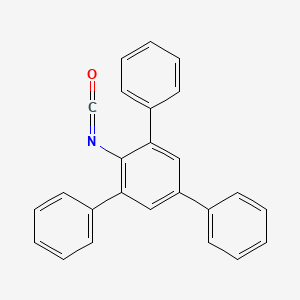

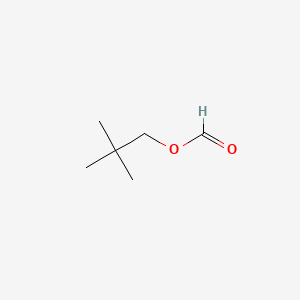


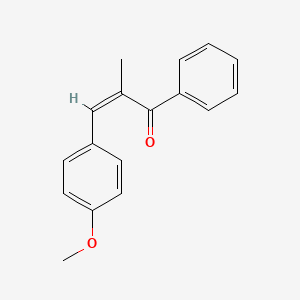
![1-Naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]-](/img/structure/B14709621.png)
